molecular formula C14H15ClN2OS2 B2545491 2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide CAS No. 1258712-96-7

2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide

Cat. No. B2545491
CAS RN: 1258712-96-7
M. Wt: 326.86
InChI Key: ADZOMCVGQZRATN-UHFFFAOYSA-N
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Description

The compound “2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide” appears to contain several functional groups, including a sulfanyl group (-SH), a cyano group (-CN), and an amide group (CONH2). The presence of these functional groups could suggest potential reactivity and interactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For instance, the sulfanyl group might participate in oxidation-reduction reactions, while the cyano group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or enzymes are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve further investigation into the compound’s reactivity, potential uses, and biological activity. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-(3-cyanothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS2/c1-10(20-12-5-3-2-4-11(12)15)13(18)17-14(8-16)6-7-19-9-14/h2-5,10H,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOMCVGQZRATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCSC1)C#N)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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